molecular formula C9H8BrFO B1376103 1-(4-Bromo-3-fluorophenyl)propan-2-one CAS No. 1376059-63-0

1-(4-Bromo-3-fluorophenyl)propan-2-one

Cat. No.: B1376103
CAS No.: 1376059-63-0
M. Wt: 231.06 g/mol
InChI Key: ROXPVELGOJOGDC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Biologically Active Compounds: 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a derivative similar to 1-(4-Bromo-3-fluorophenyl)propan-2-one, is an essential intermediate in the synthesis of various biologically active compounds. The synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, with the structures confirmed by NMR and Mass spectra. The synthesis showcases the potential of using this compound in the creation of biologically active molecules (Wang et al., 2016).

Crystal Structure and Material Characterization

  • Chalcone Derivatives and Hirshfeld Surface Analysis

    Compounds similar to this compound, such as chalcone derivatives, have been synthesized and characterized by various methods including FT-IR, elemental analysis, and single crystal X-ray diffraction. The crystal structures of these compounds exhibit specific dihedral angles and are stabilized through weak intermolecular interactions. Hirshfeld surfaces analysis has been employed to quantify these interactions, providing insights into the material's structure and stability (Salian et al., 2018).

  • Antimicrobial Activity of Derivatives

    Novel derivatives of this compound have been synthesized and their structures characterized. These compounds show potential antimicrobial activity, demonstrating the compound's utility in developing antimicrobial agents (Nagamani et al., 2018).

  • Quantum Chemical and Spectroscopic Analysis

    The molecular structure, quantum chemical analysis, and spectroscopic characterization (FT-IR, NMR, UV-Visible) of similar compounds have been thoroughly investigated. Techniques such as density functional theory have been employed to understand the molecular geometry, decomposition, and melting points, offering valuable information for materials science research (Bhumannavar, 2021).

  • Hirshfeld Surface Analysis for Crystal Structure

    Compounds structurally related to this compound have been studied for their crystal structure using X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into intermolecular interactions and the crystal packing of the material (Atioğlu et al., 2019).

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXPVELGOJOGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376059-63-0
Record name 1-(4-bromo-3-fluorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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